molecular formula C8H4ClF2N B15386378 3-Chloro-4-(difluoromethyl)benzonitrile CAS No. 206201-66-3

3-Chloro-4-(difluoromethyl)benzonitrile

Cat. No.: B15386378
CAS No.: 206201-66-3
M. Wt: 187.57 g/mol
InChI Key: IKANXKXBVSSJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(difluoromethyl)benzonitrile is a valuable fluorinated aromatic nitrile building block in scientific research. Its structure, featuring a chloro group and a difluoromethyl group on a benzonitrile core, makes it a versatile intermediate for constructing more complex molecules, particularly in the development of active ingredients in the pharmaceutical and agrochemical industries . The benzonitrile scaffold is recognized as a key starting material for various chemical syntheses . The incorporation of fluorine atoms is a common strategy in medicinal and agricultural chemistry to fine-tune the lipophilicity, metabolic stability, and bioavailability of candidate compounds . The chloro substituent provides a reactive site for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, or nucleophilic aromatic substitutions, allowing researchers to diversify the molecular structure efficiently . Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional pathways for molecular elaboration . In early-stage research, this compound may serve as a critical precursor in synthesizing potential pharmaceutical candidates, including enzyme inhibitors . In material science, it can be utilized to create fluorinated polymers that exhibit enhanced chemical resistance and thermal stability . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

206201-66-3

Molecular Formula

C8H4ClF2N

Molecular Weight

187.57 g/mol

IUPAC Name

3-chloro-4-(difluoromethyl)benzonitrile

InChI

InChI=1S/C8H4ClF2N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H

InChI Key

IKANXKXBVSSJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of 3-Chloro-4-(difluoromethyl)benzonitrile include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Key Applications/Notes
This compound Cl (3-), CF₂H (4-), CN (1-) C₈H₅ClF₂N 188.58 (calc.) Not reported Intermediate in synthesis of enzyme inhibitors ; discontinued commercial availability
3-Chloro-4-(trifluoromethyl)benzonitrile Cl (3-), CF₃ (4-), CN (1-) C₈H₅ClF₃N 205.57 38–40°C Commercial reagent (Thermo Scientific™); used in fluorinated drug discovery
3-Chloro-4-(trifluoromethoxy)benzonitrile Cl (3-), OCF₃ (4-), CN (1-) C₈H₅ClF₃NO 235.58 Not reported 16 commercial suppliers; potential agrochemical applications
3-Chloro-4-fluoro-benzonitrile Cl (3-), F (4-), CN (1-) C₇H₄ClFN 155.56 Not reported Starting material for inhibitors of Toxoplasma gondii enoyl reductase
2-Chloro-4-fluoro-3-methylbenzonitrile Cl (2-), F (4-), CH₃ (3-), CN (1-) C₈H₆ClFN 168.59 Not reported Intermediate in kinase inhibitor synthesis

Key Differences and Trends

  • Fluorination Patterns: The difluoromethyl (-CF₂H) group in this compound provides moderate lipophilicity and metabolic stability compared to the more electron-withdrawing trifluoromethyl (-CF₃) group, which enhances bioavailability but may increase steric hindrance .
  • Physical Properties :

    • The trifluoromethyl analogue has a defined melting point (38–40°C), likely due to higher symmetry and stronger intermolecular forces compared to the difluoromethyl variant .
    • Chlorine and nitrile groups contribute to high dipole moments, enhancing reactivity in cross-coupling reactions .
  • Biological Relevance: Fluorinated benzonitriles are pivotal in drug design. For example, 3-Chloro-4-fluoro-benzonitrile derivatives inhibit Toxoplasma gondii enoyl reductase, while trifluoromethylated analogues are explored for CNS targets due to blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-(difluoromethyl)benzonitrile, and what reagents are critical for introducing the difluoromethyl group?

  • Methodology : The difluoromethyl group can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling. For example, a chloro precursor (e.g., 3-chloro-4-bromobenzonitrile) may undergo halogen exchange using a difluoromethylating agent like (difluoromethyl)trimethylsilane (TMSCF₂H) under palladium catalysis. Reaction conditions (e.g., anhydrous tetrahydrofuran, 60–80°C, 12–24 hours) are optimized to minimize by-products .
  • Key Reagents : TMSCF₂H, Pd(PPh₃)₄, and base (e.g., CsF). Purity of intermediates is verified via TLC or HPLC .

Q. How can spectroscopic techniques differentiate this compound from its structural isomers?

  • Analytical Workflow :

  • ¹⁹F NMR : Distinct chemical shifts for -CF₂H (~-80 to -90 ppm) vs. -CF₃ (~-60 to -70 ppm in trifluoromethyl analogs) .
  • HRMS : Exact mass (C₈H₅ClF₂N) confirms molecular formula (calc. 200.0084 g/mol).
  • X-ray Crystallography : Resolves substitution pattern ambiguities .

Q. What are the primary chemical reactivity patterns of this compound under nucleophilic or electrophilic conditions?

  • Reactivity Profile :

  • Nucleophilic Substitution : Chloro group reacts with amines (e.g., piperidine in DMF, 80°C) to form 4-(difluoromethyl)-3-(piperidin-1-yl)benzonitrile.
  • Electrophilic Aromatic Substitution : Nitrile deactivates the ring, but -CF₂H directs electrophiles to meta/para positions.
  • Reduction : Nitrile group can be reduced to amine (LiAlH₄, ether) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis of this compound?

  • Process Optimization :

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., di-substitution) .
  • Catalyst Screening : Pd/C vs. Pd(OAc)₂ for higher turnover number (TON > 1,000).
  • Solvent Selection : Dimethylacetamide (DMA) improves solubility of fluorinated intermediates .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • In Silico Methods :

  • Docking Studies : Target enzymes (e.g., cytochrome P450) using AutoDock Vina to assess binding affinity.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Q. How do structural variations (e.g., replacing -CF₂H with -CF₃ or -CH₃) impact the compound’s physicochemical properties?

  • Comparative Analysis :

  • Lipophilicity : -CF₂H increases logP vs. -CF₃ (e.g., 2.1 vs. 2.8).
  • Thermal Stability : DSC reveals -CF₂H derivatives decompose at ~200°C, vs. ~220°C for -CF₃ analogs .

Q. What analytical challenges arise when characterizing trace impurities in this compound, and how are they resolved?

  • Impurity Profiling :

  • LC-MS/MS : Identifies chlorinated by-products (e.g., di-chloro derivatives) at ppm levels.
  • Isotopic Labeling : ¹³C-labeled precursors track unintended substitutions during synthesis .

Data Contradiction and Resolution

Q. How can conflicting data on the regioselectivity of electrophilic substitutions in fluorinated benzonitriles be reconciled?

  • Resolution Workflow :

Controlled Experiments : Compare nitration (HNO₃/H₂SO₄) outcomes for -CF₂H vs. -CF₃ analogs.

DFT Calculations : Assess charge distribution (Mulliken charges) to predict preferential attack sites.

Meta-Analysis : Cross-reference crystallographic data (Cambridge Structural Database) with experimental results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.